molecular formula C21H17ClN6OS B12398435 Cathepsin C-IN-5

Cathepsin C-IN-5

Cat. No.: B12398435
M. Wt: 436.9 g/mol
InChI Key: CVEIEBFUSJRUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cathepsin C-IN-5 is a potent, selective, and orally active inhibitor of cathepsin C, a papain-like cysteine peptidase. Cathepsin C plays a crucial role in the activation of serine peptidases in immune cells such as neutrophils and cytotoxic T lymphocytes. This compound has shown significant potential in reducing the activity of cathepsin C, making it a promising candidate for the treatment of inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cathepsin C-IN-5 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment. The goal is to produce this compound in sufficient quantities for research and potential therapeutic use while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Cathepsin C-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents, acids, bases, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the chemical reactions involving this compound are derivatives with enhanced inhibitory activity and selectivity. These derivatives are further tested for their efficacy in inhibiting cathepsin C and their potential therapeutic applications .

Scientific Research Applications

Cathepsin C-IN-5 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cysteine peptidases and the development of selective inhibitors. In biology, it is used to investigate the role of cathepsin C in immune cell activation and inflammatory responses. In medicine, this compound is being explored as a potential therapeutic agent for treating inflammatory diseases such as non-cystic fibrosis bronchiectasis .

Mechanism of Action

Cathepsin C-IN-5 exerts its effects by selectively inhibiting the activity of cathepsin C. The compound binds to the active site of cathepsin C, preventing it from activating serine peptidases in immune cells. This inhibition reduces the inflammatory response and has potential therapeutic benefits for conditions characterized by excessive immune cell activation .

Comparison with Similar Compounds

Cathepsin C-IN-5 is unique in its high selectivity and potency as an inhibitor of cathepsin C. Similar compounds include other cathepsin inhibitors such as brensocatib, which is also being investigated for its potential therapeutic applications. this compound has shown distinct advantages in terms of its selectivity and oral bioavailability .

List of Similar Compounds:
  • Brensocatib
  • Cathepsin K inhibitors
  • Cathepsin S inhibitors
  • Cathepsin B inhibitors

These compounds share similar mechanisms of action but differ in their selectivity and therapeutic applications .

Properties

Molecular Formula

C21H17ClN6OS

Molecular Weight

436.9 g/mol

IUPAC Name

N-[3-[[5-chloro-2-[(5-thiophen-3-ylpyridin-2-yl)amino]pyrimidin-4-yl]amino]phenyl]acetamide

InChI

InChI=1S/C21H17ClN6OS/c1-13(29)25-16-3-2-4-17(9-16)26-20-18(22)11-24-21(28-20)27-19-6-5-14(10-23-19)15-7-8-30-12-15/h2-12H,1H3,(H,25,29)(H2,23,24,26,27,28)

InChI Key

CVEIEBFUSJRUSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)NC3=NC=C(C=C3)C4=CSC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.